Mal-L-Dap(Boc)-OPfp

Description

BenchChem offers high-quality Mal-L-Dap(Boc)-OPfp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mal-L-Dap(Boc)-OPfp including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

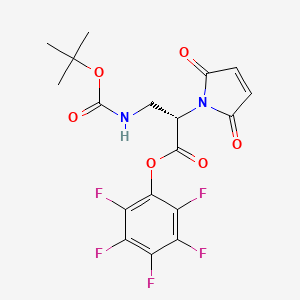

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F5N2O6/c1-18(2,3)31-17(29)24-6-7(25-8(26)4-5-9(25)27)16(28)30-15-13(22)11(20)10(19)12(21)14(15)23/h4-5,7H,6H2,1-3H3,(H,24,29)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDLYOYYCZLWGJ-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F5N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: Mal-L-Dap(Boc)-OPfp in Bioconjugation

Executive Summary

Mal-L-Dap(Boc)-OPfp (CAS: 1887132-90-2) is a specialized, heterotrifunctional building block designed primarily for Solid Phase Peptide Synthesis (SPPS) and Antibody-Drug Conjugate (ADC) linker construction.[1][2] Unlike generic crosslinkers, it serves as a "terminating unit" that simultaneously installs a chemoselective maleimide warhead and a masked solubilizing amine onto a peptide or drug backbone.

Its mechanism of action operates on three orthogonal axes:

-

Pfp Ester (Pentafluorophenyl): Rapid, moisture-tolerant acylation of primary amines (N-terminus).

-

Maleimide (Mal): Highly specific Michael acceptor for thiol bioconjugation.

-

Boc (tert-Butyloxycarbonyl): Acid-labile protection that, upon removal, reveals a primary amine (

) to modulate hydrophilicity and prevent conjugate aggregation.

Chemical Anatomy & Reactivity Profile

To effectively utilize this reagent, one must understand the distinct reactivity of its three functional zones.

| Functional Group | Position | Reactivity Type | Trigger/Condition | Role |

| Pfp Ester | Nucleophilic Acyl Substitution | Basic pH / Organic Solvent (DMF) | Couples the unit to the peptide/drug N-terminus. | |

| Maleimide | Michael Addition | Neutral pH (6.5–7.5) | Conjugates to thiols (Cysteine) on the target protein. | |

| Boc Group | Acidolysis | Strong Acid (TFA) | Unmasks a cationic amine to improve aqueous solubility. |

Structural Diagram

The following diagram illustrates the regiochemistry of Mal-L-Dap(Boc)-OPfp, highlighting the

Figure 1: Structural connectivity of Mal-L-Dap(Boc)-OPfp.[1] The molecule is designed to cap a sequence via the Pfp ester, presenting the Maleimide for conjugation while the Boc group protects the side-chain amine.[3]

Mechanism of Action

Phase 1: The Pfp Coupling (Installation)

The pentafluorophenyl (Pfp) ester is the driving force for attaching this unit to the drug linker or peptide.

-

Mechanism: The reaction proceeds via aminolysis . The free N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the Pfp ester.

-

Why Pfp? Unlike N-hydroxysuccinimide (NHS) esters, Pfp esters are less susceptible to spontaneous hydrolysis in the presence of trace moisture, making them superior for handling in open-air SPPS workflows.

-

Leaving Group: Pentafluorophenol (

) is a stable, non-nucleophilic leaving group that does not interfere with the maleimide.

Phase 2: Boc Deprotection (The "Unmasking")

Once the unit is coupled, the Boc group on the Dap side chain serves a critical latent function.

-

Trigger: Standard cleavage cocktails (e.g., 95% Trifluoroacetic acid (TFA)) used to release the peptide from the resin will simultaneously remove the Boc group.

-

Mechanism: Acid-catalyzed elimination releases isobutylene and

, yielding the free primary amine ( -

Physicochemical Impact: This is the "secret weapon" of this reagent. Maleimides are hydrophobic. By unmasking a positively charged amine adjacent to the maleimide, you significantly increase the polarity of the linker, reducing the risk of the hydrophobic drug payload causing the antibody-drug conjugate (ADC) to aggregate.

Phase 3: Maleimide-Thiol Conjugation (The "Targeting")

The final step occurs in solution (usually aqueous buffer) where the construct is conjugated to the antibody or protein.

-

Mechanism: Michael Addition.[4][5][6] The thiolate anion (

) of a cysteine residue attacks the electron-deficient double bond of the maleimide ring.[5] -

Selectivity Window: The reaction must be controlled between pH 6.5 and 7.5 .

-

pH < 6.0: Reaction is too slow (thiol protonated).

-

pH > 8.0:[7] Primary amines (Lysine) become nucleophilic enough to compete, and the maleimide ring undergoes hydrolysis to maleamic acid (irreversible inactivation).

-

Experimental Protocol

Workflow Diagram

Figure 2: Sequential workflow from SPPS coupling to final bioconjugation.

Detailed Methodology

A. SPPS Coupling (Installation)

-

Preparation: Dissolve Mal-L-Dap(Boc)-OPfp (3-5 equivalents relative to resin loading) in anhydrous DMF.

-

Activation: Add DIPEA (Diisopropylethylamine, 5-10 equivalents). Note: Do not use HOBt/HATU; the Pfp ester is already activated.

-

Reaction: Add the solution to the resin-bound peptide (N-terminus deprotected). Shake at room temperature for 2–4 hours.

-

Validation: Perform a Kaiser test (ninhydrin). It should be negative (colorless), indicating the N-terminal amine is fully capped.

B. Cleavage & Deprotection

-

Wash: Wash resin thoroughly with DCM to remove traces of DMF (basic amines in DMF can degrade maleimides over time).

-

Cocktail: Add cleavage cocktail: TFA/TIS/Water (95:2.5:2.5 v/v/v). Avoid thiols (EDT) in the scavenger mix as they will react with the maleimide.[8]

-

Incubation: React for 1–2 hours.

-

Precipitation: Precipitate the peptide in cold diethyl ether. The Boc group is now gone; the Maleimide remains intact (it is stable in TFA).

C. Bioconjugation to Protein[9]

-

Buffer: Dissolve protein (e.g., mAb) in PBS, pH 7.2, containing 1-5 mM EDTA (to prevent metal-catalyzed oxidation of cysteines).

-

Reduction (If needed): If targeting interchain disulfides, reduce protein with TCEP (2-3 eq) for 1h, then remove TCEP or proceed (TCEP does not react with maleimides; DTT does and must be removed).

-

Conjugation: Dissolve the Mal-Dap-Peptide in a minimal volume of DMSO (if needed) and add to the protein solution (molar excess 5-10x).

-

Incubation: 1 hour at Room Temperature or 4°C overnight.

-

Quenching: Add excess N-acetylcysteine or beta-mercaptoethanol to quench unreacted maleimides.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield (SPPS) | Steric hindrance or wet solvent. | Double couple (repeat step A). Ensure DMF is anhydrous. |

| Maleimide Hydrolysis | pH > 8.0 or prolonged storage in aqueous buffer. | Maintain pH 6.5–7.[6][8]5. Use fresh buffers. Store dry at -20°C. |

| Precipitation during Conjugation | Hydrophobic payload aggregation. | The Dap side-chain amine should help, but if insufficient, add PEG spacers or cosolvents (up to 10% DMSO). |

| Loss of Maleimide Activity | Reaction with scavenger thiols (EDT) during cleavage. | Crucial: Use Triisopropylsilane (TIS) or Phenol as scavengers. Never use Ethanedithiol (EDT) or Thioanisole. |

References

Sources

- 1. Mal-L-Dap(Boc)-OPfp | C18H15F5N2O6 | CID 118949930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. chempep.com [chempep.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bachem.com [bachem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Mal-L-Dap(Boc)-OPfp

Foreword: The Critical Role of Mal-L-Dap(Boc)-OPfp in Modern Bioconjugation

In the landscape of advanced drug development and chemical biology, the ability to selectively and stably link biomolecules is paramount. Mal-L-Dap(Boc)-OPfp (Maleimido-L-Diaminopropionic acid(Boc)-Pentafluorophenyl ester) has emerged as a cornerstone heterobifunctional crosslinker, particularly in the construction of Antibody-Drug Conjugates (ADCs).[1][2][3][4] Its unique architecture, featuring a thiol-reactive maleimide, a strategically placed Boc-protected amine for modulating stability, and a highly activated pentafluorophenyl ester for efficient amine ligation, offers researchers a powerful tool for creating precisely engineered bioconjugates.[3] This guide provides a comprehensive, field-proven walkthrough of the synthesis and purification of this vital reagent, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale that ensure success.

Chapter 1: The Synthetic Strategy: A Two-Step Approach to a High-Purity Crosslinker

The synthesis of Mal-L-Dap(Boc)-OPfp is most effectively approached in two distinct stages: first, the formation of the maleimide-functionalized amino acid, Mal-L-Dap(Boc)-OH, followed by the activation of its carboxylic acid as a pentafluorophenyl ester. This modular approach allows for the purification of the intermediate, ensuring a higher quality final product.

Synthesis of Mal-L-Dap(Boc)-OH: The Maleimide Installation

The initial step involves the reaction of Boc-L-diaminopropionic acid (Boc-L-Dap-OH) with maleic anhydride to form the corresponding maleamic acid, which is then cyclized in situ to the desired maleimide.

Causality Behind Experimental Choices:

-

Solvent: Glacial acetic acid is the preferred solvent as it facilitates the dissolution of the starting materials and acts as a catalyst for the initial ring-opening of maleic anhydride and the subsequent dehydration and ring-closure to the maleimide.[5]

-

Dehydrating Agent: Acetic anhydride is a crucial component that drives the cyclization of the intermediate maleamic acid to the maleimide by removing the water molecule formed during the reaction.[5]

-

Catalyst: Sodium acetate acts as a basic catalyst to facilitate the ring closure.[5]

-

Temperature: The reaction is refluxed to provide the necessary activation energy for the dehydration and cyclization steps.

Experimental Protocol: Synthesis of Mal-L-Dap(Boc)-OH

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Boc-L-Dap-OH (1 equivalent) and maleic anhydride (1.1 equivalents) in glacial acetic acid.

-

Initial Reaction: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate maleamic acid.

-

Cyclization: Add sodium acetate (0.3 equivalents) and acetic anhydride (2.5 equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approximately 118 °C) and maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice-cold water with vigorous stirring. A precipitate should form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and unreacted reagents.

-

Dry the solid product under vacuum to yield crude Mal-L-Dap(Boc)-OH.

-

Synthesis of Mal-L-Dap(Boc)-OPfp: The Pentafluorophenyl Ester Activation

The second stage of the synthesis involves the esterification of the carboxylic acid of Mal-L-Dap(Boc)-OH with pentafluorophenol using a carbodiimide coupling agent, typically N,N'-Dicyclohexylcarbodiimide (DCC).

Causality Behind Experimental Choices:

-

Coupling Agent: DCC is a widely used and effective dehydrating agent for forming ester bonds. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6][7][8]

-

Solvent: Anhydrous dichloromethane (DCM) or ethyl acetate are excellent solvents for this reaction as they are inert to the reactants and readily dissolve both the starting materials and the DCC. Anhydrous conditions are critical to prevent the hydrolysis of the activated intermediate and the final product.

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction and minimize potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[9]

-

Byproduct Removal: A significant advantage of using DCC is that the byproduct, dicyclohexylurea (DCU), is largely insoluble in the reaction solvent and can be easily removed by filtration.[6]

Experimental Protocol: Synthesis of Mal-L-Dap(Boc)-OPfp

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Mal-L-Dap(Boc)-OH (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

DCC Addition: While stirring, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and continue stirring overnight (approximately 12-16 hours).

-

Byproduct Removal: The dicyclohexylurea (DCU) byproduct will precipitate out of the solution as a white solid. Remove the DCU by vacuum filtration.

-

Work-up:

-

Transfer the filtrate to a separatory funnel and wash sequentially with a cold, dilute solution of sodium bicarbonate (to remove any unreacted pentafluorophenol and carboxylic acid) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Mal-L-Dap(Boc)-OPfp.

-

Chapter 2: Purification of Mal-L-Dap(Boc)-OPfp: Achieving High Purity for Demanding Applications

For applications in drug development and bioconjugation, the purity of Mal-L-Dap(Boc)-OPfp is of utmost importance. The primary method for purifying the crude product is silica gel column chromatography.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chempep.com [chempep.com]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. fortis-technologies.com [fortis-technologies.com]

- 8. researchgate.net [researchgate.net]

- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

Chemical properties and solubility of Mal-L-Dap(Boc)-OPfp

Technical Whitepaper: Mal-L-Dap(Boc)-OPfp – A Versatile Heterobifunctional Linker for Bioconjugation [1]

Executive Summary

Mal-L-Dap(Boc)-OPfp (CAS: 1887132-90-2) is a specialized, high-performance heterobifunctional linker used primarily in the synthesis of Antibody-Drug Conjugates (ADCs) and complex peptide therapeutics.[1][2] It functions as a "capping" reagent in Solid Phase Peptide Synthesis (SPPS), introducing a maleimide "warhead" for thiol-bioconjugation while maintaining a protected amine side chain (Boc) that modulates solubility and prevents side reactions during assembly.[1]

This guide details the physicochemical properties, solubility profiles, and validated experimental protocols for utilizing Mal-L-Dap(Boc)-OPfp, emphasizing its superiority over N-hydroxysuccinimide (NHS) esters in specific lipophilic environments.[1]

Chemical Identity & Physicochemical Properties

The compound is built upon an L-2,3-Diaminopropionic acid (Dap) backbone.[1][3] Its reactivity is defined by three orthogonal functionalities:

-

Pentafluorophenyl (OPfp) Ester: An amine-reactive active ester, significantly more hydrolytically stable than NHS esters, allowing for efficient coupling in non-anhydrous conditions or slow reactions.[1][4]

-

Maleimide (Mal): A Michael acceptor specific for thiols (cysteine residues), stable under acidic conditions but sensitive to basic hydrolysis (pH > 8.0).[1]

-

tert-Butyloxycarbonyl (Boc): An acid-labile protecting group on the

-amine, which, upon removal, releases a primary amine to enhance aqueous solubility or enable dual-labeling.[1]

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | N |

| CAS Number | 1887132-90-2 |

| Molecular Formula | |

| Molecular Weight | 450.3 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 109 – 113 °C |

| Purity | |

| Storage | -20°C, Desiccated, Argon/Nitrogen overlay |

Solubility Profile & Handling

Mal-L-Dap(Boc)-OPfp is highly lipophilic due to the fluorinated phenyl ring and the Boc group.[1] Proper solvent selection is critical to prevent precipitation during conjugation.[1]

Solvent Compatibility Matrix

-

Primary Solvents (Stock Solutions):

-

Incompatible Solvents:

Handling Precautions (Hydrolysis Risk)

While OPfp esters are more stable than NHS esters, they are still susceptible to hydrolysis.[1][4]

-

Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation.

-

Dissolution: Prepare solutions immediately before use. Do not store stock solutions in DMF/DMSO for >24 hours unless strictly anhydrous and frozen.

Structural & Functional Logic (Visualization)

The following diagram illustrates the functional architecture of Mal-L-Dap(Boc)-OPfp and its reactivity pathways.

Figure 1: Functional decomposition of Mal-L-Dap(Boc)-OPfp showing reactive sites and target moieties.[1]

Experimental Protocols

Protocol A: N-Terminal Capping in Solid Phase Peptide Synthesis (SPPS)

Context: Introducing a maleimide group to a resin-bound peptide.[1][4]

Materials:

-

Resin-bound peptide (N-terminus Fmoc-deprotected).[1]

-

Mal-L-Dap(Boc)-OPfp (3-5 equivalents relative to resin loading).[1]

-

HOAt (1-Hydroxy-7-azabenzotriazole) (Catalytic amount, optional but recommended for steric hindrance).[1]

-

DIPEA (N,N-Diisopropylethylamine) (3-5 equivalents).[1]

-

DMF (Anhydrous).[1]

Workflow:

-

Preparation: Swell the resin in DCM for 20 minutes, then wash 3x with DMF.

-

Activation: Dissolve Mal-L-Dap(Boc)-OPfp and HOAt in minimal DMF. Add DIPEA.

-

Note: Pre-activation is not strictly necessary for OPfp esters, but mixing ensures homogeneity.[1]

-

-

Coupling: Add the solution to the resin.[1] Shake at room temperature for 2–4 hours.

-

Washing: Wash resin 3x with DMF, 3x with DCM.[1]

-

Cleavage (Critical): Treat resin with TFA/Water/TIPS cocktail (95:2.5:2.5).[1]

Protocol B: Solution Phase Bioconjugation (Two-Step)

Context: Linking a small molecule amine to a protein thiol.[1]

-

Step 1 (Amide Bond Formation):

-

Step 2 (Deprotection - Optional):

-

Treat with 20% TFA in DCM to remove Boc if increased solubility is required.[1]

-

-

Step 3 (Thiol Conjugation):

Bioconjugation Logic & Pathway

The following flowchart details the decision matrix for using this linker in ADC synthesis.

Figure 2: SPPS workflow for integrating Mal-L-Dap(Boc)-OPfp into a peptide sequence.

References

-

PubChem. (n.d.).[1][6] Compound Summary: Mal-L-Dap(Boc)-OPfp (CID 118949930).[1][6][7] National Library of Medicine.[1] Retrieved from [Link][1][6][7]

Sources

- 1. Buy Mal-Dap(Boc) DCHA | 2004724-16-5 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. chempep.com [chempep.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Mal-L-Dap(Boc)-OPfp | C18H15F5N2O6 | CID 118949930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

The Pentafluorophenyl Ester in Peptide Coupling: A Technical Guide for Advanced Peptide Synthesis

For researchers, chemists, and professionals in the field of drug development, the meticulous construction of peptides is a cornerstone of innovation. The choice of coupling methodology is paramount, directly influencing the yield, purity, and biological integrity of the final peptide. This guide provides an in-depth technical exploration of the pentafluorophenyl (OPfp) ester, a powerful tool in the peptide chemist's arsenal, renowned for its high reactivity and ability to minimize common side reactions. We will delve into the mechanistic underpinnings of OPfp esters, their practical applications in both solid-phase and solution-phase synthesis, and a comparative analysis against other prevalent coupling strategies.

The Principle of Activation: Why OPfp Esters Excel

At the heart of peptide synthesis lies the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This process requires the "activation" of the carboxyl group to render it sufficiently electrophilic for nucleophilic attack by the incoming amine. Pentafluorophenyl esters are a class of "active esters" that fulfill this role with remarkable efficiency.

The efficacy of the OPfp ester is rooted in the strong electron-withdrawing nature of the pentafluorophenyl group.[1] The five fluorine atoms inductively pull electron density away from the phenyl ring, which in turn withdraws electron density from the ester's carbonyl carbon. This heightened electrophilicity makes the carbonyl carbon exceptionally susceptible to nucleophilic attack by the free amino group of an N-terminally deprotected amino acid or peptide.[1]

The result is a rapid and efficient coupling reaction, often proceeding to completion where other methods may falter.[1] This high reactivity is a key advantage, as it can significantly reduce the incidence of undesirable side reactions that can plague peptide synthesis.[1]

The Mechanism of OPfp-Mediated Peptide Coupling

The coupling reaction proceeds through a straightforward and efficient mechanism. The pre-formed N-protected amino acid OPfp ester serves as the acylating agent. The free amine of the resin-bound peptide or the amino acid in solution acts as the nucleophile, attacking the activated carbonyl carbon of the OPfp ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable peptide bond and releases the pentafluorophenol (Pfp-OH) leaving group.

Figure 1: Mechanism of peptide bond formation using an OPfp ester.

A significant advantage of using pre-formed OPfp esters is that the growing peptide chain is not exposed to a separate activating reagent, which can reduce the occurrence of side reactions.[1]

Comparative Analysis: OPfp Esters vs. Other Coupling Reagents

The landscape of peptide coupling reagents is diverse, with each class possessing its own set of strengths and weaknesses. Here, we compare OPfp esters to two other widely used categories: carbodiimides and onium salts.

| Feature | Pentafluorophenyl (OPfp) Esters | Carbodiimides (e.g., DCC, DIC) | Onium Salts (e.g., HBTU, HATU) |

| Activation | Pre-formed active ester | In situ activation | In situ activation |

| Reactivity | Very high | Moderate to high (often requires additives) | Very high |

| Racemization | Low, due to rapid coupling kinetics | Higher risk, often requires additives like HOBt or Oxyma to suppress | Generally low, especially with additives like HOAt |

| Byproducts | Pentafluorophenol (acidic) | Insoluble or soluble ureas (can be difficult to remove) | Water-soluble byproducts, generally easy to remove |

| Side Reactions | Minimal | Potential for N-acylurea formation and dehydration of Asn/Gln | Guanidinylation of the free amine with HBTU/TBTU |

| Handling | Crystalline, stable solids | Liquids or solids, can be moisture sensitive | Solids, some can be explosive (e.g., those with HOAt) |

| Cost | Generally higher due to pentafluorophenol | Generally lower | Moderate to high |

Table 1: Comparison of OPfp Esters with Other Common Coupling Reagents.

While carbodiimides like dicyclohexylcarbodiimide (DCC) are cost-effective, they often necessitate the use of additives to prevent racemization.[1][2] Onium salts such as HBTU and HATU offer high coupling efficiency but can sometimes lead to unwanted side reactions.[3] OPfp esters provide a compelling balance of high reactivity and low racemization, making them an excellent choice for the synthesis of complex or racemization-prone peptides.[4]

Practical Applications and Experimental Protocols

The utility of OPfp esters extends to various peptide synthesis strategies, including Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. Their high reactivity makes them particularly valuable for challenging sequences.

Solid-Phase Peptide Synthesis (SPPS) with OPfp Esters

OPfp esters are well-suited for automated SPPS due to their stability and high reactivity.[2] They are particularly effective in overcoming the challenges posed by sterically hindered amino acids and aggregation-prone sequences.[5]

Figure 2: General workflow for SPPS using Fmoc-amino acid OPfp esters.

Experimental Protocol: Standard SPPS Coupling Cycle

-

Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

Coupling: Dissolve the Fmoc-amino acid OPfp ester (3-5 equivalents relative to the resin loading) and, optionally, 1-hydroxybenzotriazole (HOBt) (3-5 equivalents) in DMF. Add this solution to the deprotected peptide-resin.

-

Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction for completion using a qualitative method such as the Kaiser test.

-

Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Synthesis of "Difficult" Peptides

N-Methylated Peptides: The steric hindrance of N-methylated amino acids often leads to slow and incomplete coupling reactions. The high reactivity of OPfp esters can overcome this challenge, enabling the efficient synthesis of N-methylated peptides, which are of significant interest in drug discovery due to their enhanced metabolic stability and cell permeability.[1][6][7]

Aggregation-Prone Sequences: During the synthesis of long or hydrophobic peptides, the growing peptide chain can aggregate on the solid support, hindering further reactions. The rapid kinetics of OPfp ester-mediated coupling can help to minimize the time the peptide is in a vulnerable state, thereby reducing the likelihood of aggregation.

Solution-Phase Peptide Synthesis with OPfp Esters

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains important, particularly for large-scale production and the synthesis of peptide fragments. OPfp esters are also highly effective in this context.

Experimental Protocol: Solution-Phase Dipeptide Synthesis

-

Reactant Preparation: Dissolve the N-terminally protected amino acid OPfp ester (1.0 equivalent) and the C-terminally protected amino acid (e.g., as a methyl or benzyl ester, 1.0-1.2 equivalents) in a suitable aprotic solvent such as DMF or dichloromethane (DCM).

-

Base Addition: If the C-terminally protected amino acid is a salt (e.g., hydrochloride), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.0-1.2 equivalents) to neutralize it.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude dipeptide can then be purified by column chromatography or recrystallization.

Peptide Cyclization

The formation of cyclic peptides is a crucial strategy for constraining peptide conformation and enhancing biological activity. OPfp esters can be effectively employed in head-to-tail cyclization reactions.[8][9][10] The high reactivity of the OPfp ester facilitates the intramolecular reaction, even at the high dilutions typically required to disfavor intermolecular polymerization.

Potential Challenges and Mitigation Strategies

While OPfp esters offer significant advantages, it is important to be aware of potential challenges:

-

Preparation of OPfp Esters: The synthesis of Fmoc-amino acid OPfp esters requires a pre-activation step, which adds an extra step to the overall process.[4] However, many common Fmoc-amino acid OPfp esters are commercially available.

-

Cost and Toxicity of Pentafluorophenol: The starting material for preparing OPfp esters, pentafluorophenol, is relatively expensive and toxic.[6] Proper handling and waste disposal procedures are essential.

-

Acidity of the Byproduct: The pentafluorophenol released during the coupling reaction is acidic and can potentially protonate the free amine of the growing peptide chain, which could slow down the reaction.[6] However, the rapid nature of the coupling generally mitigates this issue.

Conclusion

Pentafluorophenyl esters represent a highly effective and reliable class of activating agents for peptide synthesis. Their exceptional reactivity, driven by the strong electron-withdrawing properties of the pentafluorophenyl group, leads to rapid coupling times and high yields. This, in turn, minimizes the risk of common side reactions such as racemization and aggregation, making OPfp esters particularly well-suited for the synthesis of complex, challenging, and high-purity peptides. While considerations such as the need for pre-activation and the cost of the reagent exist, the superior performance of OPfp esters in many applications makes them an invaluable tool for researchers and professionals in peptide chemistry and drug development. For those prioritizing high purity, minimal side reactions, and the preservation of stereochemical integrity, OPfp esters offer a robust and consistently effective solution.[4]

References

-

Hattori, T., & Yamamoto, H. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development. [Link]

- Ramage, R., & Raphy, G. (1994). Active esters for solid phase peptide synthesis. U.S.

-

Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(5), 589-603. [Link]

-

Miranda, L. P., & Alewood, P. F. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 57(46), 15034-15053. [Link]

-

Lau, Y. H., & Spring, D. R. (2016). Understanding and Designing Head-to-Tail Cyclic Peptides. Chemical Society Reviews, 45(21), 5967-5986. [Link]

-

Dilun Biotechnology. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the.... [Link]

-

Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 134(12), 5456-5459. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Principles and Practice of Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

-

Wang, P., & Li, P. (1996). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 61(24), 8751-8754. [Link]

-

Del Secco, B., et al. (2025). Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. ChemRxiv. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]

-

Fields, C. G., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. In Techniques in Protein Chemistry VIII (pp. 501-509). Academic Press. [Link]

-

Louros, N., et al. (2018). Targeting S100B with Peptides Encoding Intrinsic Aggregation-Prone Sequence Segments. International Journal of Molecular Sciences, 19(11), 3356. [Link]

-

AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. [Link]

-

Del Secco, B., et al. (2025). Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. ResearchGate. [Link]

-

Li, X., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

-

Biron, E., & Chatterjee, J. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(2), 212-224. [Link]

-

Yang, J., et al. (2023). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 10(7), 1817-1824. [Link]

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

-

Lelo, A., et al. (2019). On-resin head-to-tail cyclization of cyclotetrapeptides: Optimization of crucial parameters. Journal of Peptide Science, 25(8), e3188. [Link]

- Malins, L. R., & Payne, R. J. (2019). Method for solution-phase peptide synthesis.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. bachem.com [bachem.com]

- 3. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 8. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 9. biotage.com [biotage.com]

- 10. peptide.com [peptide.com]

Technical Guide: Maleimide-Thiol Reaction Kinetics, Specificity, and Stability

[1]

Executive Summary

The maleimide-thiol Michael addition is the gold standard for bioconjugation due to its high reaction rate and chemoselectivity under physiological conditions.[1][2] However, the assumption that the resulting thiosuccinimide linkage is permanently stable is a critical oversight in drug development. This guide dissects the kinetic "Goldilocks zone" required for specificity, the thermodynamic instability driving the retro-Michael reaction (payload migration), and the engineering strategies—specifically ring hydrolysis—required to lock the conjugate.

Part 1: Mechanistic Foundations & Kinetics

The reaction proceeds via the nucleophilic attack of a thiolate anion (

The pH Dependence (The Kinetic "Goldilocks Zone")

The reaction rate is governed by the concentration of the thiolate anion. Since the pKa of a typical cysteine thiol is ~8.3, only a small fraction exists as the reactive thiolate at neutral pH.

-

pH < 6.0: Reaction is sluggish because the thiol is protonated (

). -

pH 6.5 – 7.5 (Optimal): Sufficient thiolate is present to drive rapid kinetics (

). -

pH > 7.5: Specificity is lost.[3][4] The concentration of unprotonated amines (

) increases, leading to competitive lysine modification. Additionally, the rate of maleimide ring hydrolysis (inactivation) competes with conjugation.

Specificity: Thiol vs. Amine

At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][3] This selectivity window is narrow. If the pH drifts to 8.0, the reaction rate with amines increases significantly, while the maleimide reagent itself begins to degrade via hydrolysis before it can conjugate.

Visualization: Reaction Mechanism & pH Sensitivity

Figure 1: The Michael addition pathway showing the critical role of the thiolate anion and the risk of amine competition at elevated pH.

Part 2: Stability & The Retro-Michael Challenge

A common misconception is that the thioether bond formed is irreversible. In reality, the reaction is reversible. In plasma, the thiosuccinimide adduct can undergo a retro-Michael reaction , regenerating the maleimide and the free thiol.

The Problem: Thiol Exchange

If the maleimide regenerates in vivo, it is rapidly captured by high-abundance serum thiols like Human Serum Albumin (HSA) or Glutathione (GSH) .

-

Result: The drug payload detaches from the antibody (ADC) and binds to albumin.

-

Consequence: Reduced efficacy and increased systemic toxicity.

The Solution: Ring Hydrolysis

To prevent the retro-Michael reaction, the succinimide ring must be opened (hydrolyzed) to form a succinamic acid derivative. This linear structure cannot undergo the elimination reaction required for the retro-Michael pathway.

-

Standard Maleimides: Hydrolyze slowly (can take days), leaving a window for instability.

-

Self-Hydrolyzing Maleimides: Engineered with basic groups or electron-withdrawing substituents (e.g., N-aryl maleimides) to catalyze immediate ring opening after conjugation, "locking" the payload.

Visualization: The Stability Fork

Figure 2: The critical "fork in the road" for maleimide conjugates. Pathway B is required for stable ADCs.

Part 3: Comparative Data

Table 1: Kinetics & Specificity by pH

| Parameter | pH 6.0 | pH 7.0 (Target) | pH 8.0 |

| Thiol Reaction Rate | Slow ( | Fast ( | Very Fast |

| Amine Reactivity | Negligible | Negligible (<0.1%) | Significant (Competition) |

| Maleimide Hydrolysis | Stable | Slow degradation | Rapid degradation |

| Primary Risk | Incomplete conjugation | None (Ideal) | Loss of specificity |

Table 2: Linker Stability Profiles

| Linker Type | Mechanism | Plasma Stability ( | Application |

| Standard N-alkyl | Slow hydrolysis | Variable (Hours to Days) | In vitro labeling |

| N-aryl Maleimide | Electron-withdrawing | High (Rapid Hydrolysis) | ADCs (Stable) |

| Self-Hydrolyzing | Neighboring base effect | Very High (Instant Lock) | Next-Gen ADCs |

Part 4: Experimental Protocols

Protocol A: Standard Cysteine-Maleimide Conjugation

Use this for antibody-dye or antibody-drug conjugation.

-

Preparation:

-

Buffer: PBS + 5mM EDTA, pH 7.2. (EDTA prevents metal-catalyzed oxidation of thiols).

-

Critical: Degas all buffers under vacuum or nitrogen purge for 15 mins. Oxygen promotes disulfide formation.

-

-

Reduction (If reducing inter-chain disulfides):

-

Add TCEP (Tris(2-carboxyethyl)phosphine) at 2-3x molar excess over target disulfides.

-

Incubate 30 mins at Room Temp (RT).

-

Note: TCEP does not react with maleimides as aggressively as DTT, but removal is recommended for precise stoichiometry. If using DTT, you MUST remove it via desalting column (Zeba Spin) before adding maleimide.

-

-

Conjugation:

-

Dissolve Maleimide reagent in anhydrous DMSO (make fresh; do not store).

-

Add Maleimide to protein (10-20x molar excess for small molecules; 2-4x for ADCs).

-

Final solvent concentration should be <10% v/v.

-

Incubate 1-2 hours at RT or 4°C overnight.

-

-

Quenching:

-

Add excess N-acetylcysteine (NAC) or 2-Mercaptoethanol to scavenge unreacted maleimide.

-

-

Purification:

-

Remove excess reagents via Size Exclusion Chromatography (SEC) or dialysis.

-

Protocol B: Ellman’s Assay (Validation)

Use this to quantify free thiols before and after conjugation to calculate Drug-to-Antibody Ratio (DAR).

-

Reagent Setup:

-

Ellman’s Reagent (DTNB): 4 mg/mL in 0.1 M Sodium Phosphate, pH 8.0.[5]

-

Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.

-

-

Standard Curve:

-

Prepare Cysteine standards (0 mM to 1.5 mM) in Reaction Buffer.[5]

-

-

Assay:

-

Mix 50 µL of Sample/Standard + 2.5 mL Reaction Buffer + 50 µL DTNB Solution.

-

Incubate 15 mins at RT.

-

-

Measurement:

-

Validation:

-

Free thiol concentration should drop to near-zero post-conjugation.

-

References

-

Fontaine, S.D., et al. (2015). Long-term stabilization of maleimide-thiol conjugates.[8] Bioconjugate Chemistry.[2][3][4][8][9][10][11][12][13] [Link]

-

Baldwin, A.D.[8] & Kiick, K.L. (2011). Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments.[8] Bioconjugate Chemistry (NIH). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. broadpharm.com [broadpharm.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. bachem.com [bachem.com]

- 12. creativepegworks.com [creativepegworks.com]

- 13. udspace.udel.edu [udspace.udel.edu]

Technical Guide: The Reactivity and Stability of Maleimide Linkers

Executive Summary

Maleimide chemistry remains the gold standard for bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and site-specific protein labeling. Its dominance stems from the rapid, highly selective reaction with thiols (cysteine) under physiological conditions. However, a superficial understanding of maleimide kinetics often leads to critical failures in drug development.

This guide moves beyond basic protocols to address the "Stability Paradox" : while the maleimide-thiol bond is formed easily, it is dynamically unstable in vivo. The thiosuccinimide ring is prone to a retro-Michael reaction, leading to payload loss and off-target toxicity via albumin exchange.[1] As a Senior Application Scientist, I will guide you through the mechanistic nuances of optimizing conjugation and, crucially, how to engineer the post-conjugation environment to lock in stability.

Part 1: The Mechanistic Foundation

The Michael Addition

The reaction between a maleimide and a thiol is a 1,4-Michael addition. The maleimide acts as the electrophile (Michael acceptor), and the thiol acts as the nucleophile (Michael donor).

Critical Insight: The actual nucleophile is not the thiol (-SH) but the thiolate anion (-S⁻) . This distinction dictates the entire experimental design regarding pH.

-

Low pH (< 6.0): Most cysteines are protonated (-SH). Reaction rates are sluggish.

-

Neutral pH (6.5–7.5): The "Sweet Spot." Sufficient thiolate concentration exists for rapid kinetics, while the concentration of unprotonated amines (Lysine pKa ~10.5) remains low enough to avoid side reactions.

-

High pH (> 8.0): Reaction rates explode, but specificity collapses. Primary amines (Lysines, N-termini) become nucleophilic enough to attack the maleimide, resulting in heterogeneous, multi-site conjugation.

Visualization: The Reaction Pathway

The following diagram illustrates the standard conjugation pathway and the competitive risk of amine reactivity at high pH.

Caption: Figure 1. The pH-dependent selectivity of maleimide conjugation.[1][2] Note the competition from amines at elevated pH.[1]

Part 2: The Stability Paradox (Hydrolysis vs. Retro-Michael)

This is the most critical concept for drug development professionals. A standard maleimide conjugate (thiosuccinimide) is not chemically inert. In the blood circulation, it faces two divergent fates.[3][4][5]

The Threat: Retro-Michael Reaction

The formation of the thiosuccinimide ring is reversible. In plasma, the drug-linker can detach from the antibody (Retro-Michael).[3][6][7] The released maleimide is then rapidly scavenged by Human Serum Albumin (HSA), specifically at Cys34.

-

Consequence: The drug circulates attached to albumin, not the antibody. This leads to reduced efficacy and systemic toxicity.

The Solution: Ring Hydrolysis

Hydrolysis of the succinimide ring opens the cyclic structure to form a succinamic acid derivative.

-

The Mechanism: Water attacks the carbonyl carbon of the ring.

-

The Benefit: Once the ring opens, the Retro-Michael reaction is chemically impossible. The drug is "locked" onto the antibody.[3][4]

-

Strategic Goal: Unlike most chemistries where hydrolysis is a degradation pathway, here we actively desire hydrolysis —but only after the initial conjugation is complete.

Visualization: In Vivo Fate

Caption: Figure 2. The competing in vivo pathways. Hydrolysis prevents the toxic Retro-Michael exchange.

Part 3: Experimental Optimization & Next-Gen Linkers

Standard Conjugation Protocol

To maximize yield and specificity, follow this optimized workflow.

-

Reduction: Reduce disulfide bonds (if using antibody interchain cysteines) using TCEP or DTT.

-

Note: TCEP is preferred as it does not require removal before maleimide addition (unlike DTT, which contains thiols that will scavenge your linker).

-

-

Buffer Selection: Use PBS or HEPES + EDTA (1-5 mM).

-

Solvent: If the linker is hydrophobic (common with cytotoxic payloads), dissolve in DMA or DMSO (max 10-20% v/v final concentration) to prevent precipitation.

-

Quenching: Add excess N-acetylcysteine (NAC) or Mercaptoethanol.

-

Why? To neutralize unreacted maleimides before purification.

-

Next-Generation: Self-Hydrolyzing Maleimides

To solve the stability issue described in Part 2, researchers have developed "self-hydrolyzing" maleimides.[3][4][7]

-

Mechanism: These linkers incorporate a basic amino group (e.g., an amine) adjacent to the maleimide ring.[3][4][5][6]

-

Effect: The basic group acts as an intramolecular catalyst, driving the hydrolysis of the succinimide ring rapidly at neutral pH.[3][4][5][6]

-

Result: The conjugate "self-stabilizes" within hours, preventing the Retro-Michael reaction in vivo (Lyon et al., 2014).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation | Linker hydrophobicity | Add co-solvent (DMSO/DMA) or use PEGylated linkers. |

| Low Conjugation Yield | Oxidized thiols (Disulfides) | Add EDTA to buffers; Ensure TCEP/DTT reduction was complete; Degas buffers. |

| High Aggregate Levels | Over-conjugation / Crosslinking | Reduce linker-to-protein ratio; Check pH (too high promotes amine reaction). |

| Loss of Drug in Serum | Retro-Michael Exchange | Switch to self-hydrolyzing maleimides; Ensure storage buffer promotes hydrolysis (pH > 8 post-conjugation only). |

References

-

Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates.[4][12] Nature Biotechnology. [Link]

-

Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.[3][4][7] Nature Biotechnology. [Link][3]

-

Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide-thiol conjugates.[7] Bioconjugate Chemistry. [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. bachem.com [bachem.com]

- 9. researchgate.net [researchgate.net]

- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mal-L-Dap(Boc)-OPfp in Bioconjugation and Peptide Synthesis

[1]

Executive Summary

Mal-L-Dap(Boc)-OPfp (CAS: 1887132-90-2 ) is a specialized, trifunctional amino acid derivative used primarily in the synthesis of Antibody-Drug Conjugates (ADCs) and complex bioactive peptides.[1][2][3][4][5] It serves as a high-efficiency "capping" reagent in Solid Phase Peptide Synthesis (SPPS), introducing a maleimide "warhead" at the N-terminus while maintaining orthogonality through Boc side-chain protection and Pentafluorophenyl (Pfp) ester activation.[1]

This guide details the physicochemical properties, structural mechanisms, and validated experimental protocols for utilizing Mal-L-Dap(Boc)-OPfp to streamline bioconjugation workflows.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

| Property | Specification |

| Chemical Name | N |

| CAS Number | 1887132-90-2 |

| Molecular Weight | 450.34 g/mol |

| Molecular Formula | C |

| Appearance | White to off-white crystalline powder |

| Melting Point | 109 – 113 °C |

| Solubility | Soluble in DMF, DCM, NMP; Insoluble in water |

| Storage | -20°C (Desiccated); Protect from moisture and light |

| Stereochemistry | L-isomer (S-configuration at |

Structural Analysis

The molecule is engineered with three distinct functional zones, each serving a specific role in the synthetic pathway:

-

-Maleimide Group: The "Warhead." Positioned on the

- -Boc Group: The "Shield." Protects the side-chain amine of the diaminopropionic acid (Dap) backbone.[1] This prevents side reactions during the initial coupling and allows for solubility enhancement upon eventual acidic deprotection (yielding a cationic primary amine).[1]

-

OPfp Ester: The "Activator." The pentafluorophenyl ester is a pre-activated carboxyl group.[1] Unlike NHS esters, Pfp esters are more stable to hydrolysis during handling yet highly reactive toward primary amines on the resin-bound peptide, eliminating the need for in situ activation reagents like HATU or DIC.[1][3]

Figure 1: Functional architecture of Mal-L-Dap(Boc)-OPfp showing the connectivity of reactive and protective groups.[1]

Applications in Drug Development[1][4][5][7][9]

Antibody-Drug Conjugates (ADCs)

Mal-L-Dap(Boc)-OPfp is critical in constructing non-cleavable linkers .[1] By attaching this unit to a cytotoxic payload (or a peptide spacer attached to the payload), researchers create a stable bridge that conjugates to the antibody.[1]

-

Mechanism: The Pfp ester couples to the amine of the linker/drug payload.[1] The Maleimide then conjugates to the reduced interchain cysteines of the mAb.[1]

-

Advantage: The Dap backbone is shorter than traditional alkyl spacers, reducing the hydrophobicity of the linker-drug complex, which is a common cause of aggregation in ADCs.[1]

Peptide "Warhead" Installation

In peptide therapeutics, this reagent is used to functionalize the N-terminus of a peptide sequence with a maleimide group.[1][3]

Experimental Protocols

Protocol A: Coupling in Solid Phase Peptide Synthesis (SPPS)

Context: Attaching Mal-L-Dap(Boc)-OPfp to the N-terminus of a resin-bound peptide.[1][3]

Reagents:

-

Resin-bound peptide (N-terminal Fmoc removed).[1]

-

Mal-L-Dap(Boc)-OPfp (2-3 equivalents relative to resin loading).[1]

-

HOAt (1-Hydroxy-7-azabenzotriazole) (Optional, accelerates reaction).[1]

-

DIEA (N,N-Diisopropylethylamine) (Use sparingly; Pfp esters react without base, but 1 eq.[1] ensures kinetics).

-

Solvent: Anhydrous DMF.[1]

Step-by-Step Methodology:

-

Preparation: Dissolve Mal-L-Dap(Boc)-OPfp in minimum DMF.[1] If using HOAt, add 1 equivalent.[1]

-

Coupling: Add the solution to the resin-bound peptide.

-

Incubation: Shake at room temperature for 2–4 hours. Monitor via Kaiser test (ninhydrin).[1]

-

Note: Pfp esters react slower than acid chlorides but faster than NHS esters in SPPS.[1]

-

-

Washing: Wash resin thoroughly with DMF (3x) and DCM (3x).[1]

-

Cleavage: Proceed to Protocol B.

Protocol B: Global Deprotection & Cleavage

Context: Releasing the peptide from resin and removing the Boc group while preserving the Maleimide.[1]

Reagents:

-

Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water.[1]

-

Warning: Avoid EDT (Ethanedithiol) or other thiol scavengers, as they will permanently react with the Maleimide group.[1]

-

Step-by-Step Methodology:

-

Cocktail Preparation: Pre-chill the TFA cocktail.

-

Reaction: Add cocktail to the resin. Shake for 2–3 hours at room temperature.

-

Precipitation: Filter the resin and precipitate the filtrate in cold diethyl ether.

-

Isolation: Centrifuge, wash with ether, and lyophilize.

-

Result: The final product is Mal-L-Dap(NH

)-Peptide . The free amine on the Dap side chain improves aqueous solubility.[1]

Figure 2: Synthesis workflow for N-terminal functionalization using Mal-L-Dap(Boc)-OPfp.

Handling & Storage Safety

-

Moisture Sensitivity: Pfp esters hydrolyze in the presence of water.[1] Always allow the bottle to reach room temperature before opening to prevent condensation.[1]

-

pH Sensitivity: The Maleimide group hydrolyzes (ring-opening) at pH > 8.[1]0. Maintain reaction buffers at pH 6.0–7.5 during downstream conjugations.

-

Cross-Reactivity: Avoid buffers containing primary amines (Tris, Glycine) or thiols (DTT, Mercaptoethanol) during the conjugation step, as they will react with the Pfp ester or Maleimide, respectively.[1]

References

Methodological & Application

Step-by-step guide for antibody-drug conjugate (ADC) synthesis with Mal-L-Dap(Boc)-OPfp

This Application Note is structured to guide researchers through the precision synthesis of Antibody-Drug Conjugates (ADCs) using the heterobifunctional linker Mal-L-Dap(Boc)-OPfp . This specific reagent combines a maleimide (for thiol conjugation), a Boc-protected amine (scaffold/spacer), and a pentafluorophenyl (Pfp) ester (for stable, efficient amine coupling to the payload).

Introduction & Mechanistic Rationale

The synthesis of a homogenous Antibody-Drug Conjugate (ADC) requires precise control over two distinct chemical events: the attachment of the cytotoxic payload to the linker, and the subsequent conjugation of this complex to the monoclonal antibody (mAb).[1]

Mal-L-Dap(Boc)-OPfp (CAS: 1887132-90-2) is a specialized "ready-to-use" linker scaffold designed to streamline this process.[2]

-

Pentafluorophenyl (OPfp) Ester: Unlike N-hydroxysuccinimide (NHS) esters, OPfp esters exhibit superior hydrolytic stability while maintaining high reactivity toward primary amines.[2][3] This allows for robust coupling to amine-bearing payloads (e.g., MMAE, DM1 derivatives) without rapid degradation in atmospheric moisture.[2]

-

Maleimide (Mal): Provides site-specific conjugation to reduced interchain cysteines on the mAb.[2]

-

L-Dap(Boc) Scaffold: The L-Diaminopropionic acid backbone with a tert-Butyloxycarbonyl (Boc) protecting group serves as a compact spacer.[2] The Boc group modulates the hydrophobicity of the linker-drug and prevents side reactions at the beta-amine during payload coupling.

This protocol details the "Convergent Synthesis" strategy: generating the Linker-Drug intermediate first, followed by conjugation to the antibody.

Phase I: Linker-Payload Synthesis (Chemical Derivatization)[2]

Objective: Covalently attach the Mal-L-Dap(Boc)-OPfp linker to an amine-containing cytotoxic drug (Payload-NH₂).

Reagents & Equipment[1][4][5][6][7]

-

Linker: Mal-L-Dap(Boc)-OPfp (Store at -20°C, desiccated).

-

Payload: Cytotoxic drug with a primary or secondary amine (e.g., MMAE, Doxorubicin).

-

Solvent: Anhydrous DMF or DMSO (Keep water content <0.05%).[2]

-

Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[2]

-

Analysis: LC-MS (Reverse Phase C18).

Step-by-Step Protocol

-

Preparation: Calculate the molar quantities. Use a 1.2 to 1.5-fold molar excess of the Linker over the Payload to drive the reaction to completion.

-

Solubilization: Dissolve the Payload-NH₂ in anhydrous DMF to a concentration of 10–20 mM.

-

Critical: If the payload is a salt (e.g., HCl salt), add 2.0 equivalents of DIPEA to neutralize it.

-

-

Activation: Add the Mal-L-Dap(Boc)-OPfp solid directly to the payload solution.[2]

-

Base Addition: Add 1.0–1.5 equivalents of DIPEA.

-

Note: The reaction proceeds via nucleophilic acyl substitution. The Pfp leaving group is less acidic than NHS, so mild basicity is required.

-

-

Incubation: Stir at Room Temperature (20–25°C) for 2–4 hours .

-

Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the Payload mass and the appearance of the [Linker-Drug + H]⁺ peak.

-

-

Purification (Recommended):

-

Isolate the Mal-L-Dap(Boc)-Drug intermediate using Semi-Prep HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

-

Lyophilize the purified fraction to a powder.

-

Why Purify? Removing the released pentafluorophenol and excess linker prevents non-specific binding and competition during the antibody conjugation step.

-

Phase II: Antibody Activation (Partial Reduction)[2]

Objective: Convert interchain disulfide bonds of the mAb into reactive free thiols (sulfhydryls).

Reagents

-

Antibody: IgG1 or IgG4 (Concentration: 5–10 mg/mL in PBS, pH 7.4).

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride (10 mM stock in water).[2]

-

Buffer: PBS (pH 7.[2][4][5]4) + 1 mM EDTA (to chelate metals that catalyze thiol oxidation).[2]

Step-by-Step Protocol

-

Molar Ratio Calculation: Determine the target Drug-Antibody Ratio (DAR).

-

For DAR 4 (typical for IgG1), target ~4 free thiols.

-

Use 2.5 – 3.0 equivalents of TCEP per mole of Antibody.

-

-

Reduction Reaction: Add the calculated TCEP to the antibody solution.

-

Incubation: Incubate at 37°C for 30–60 minutes (or RT for 2 hours) with gentle agitation.

-

Do not vortex vigorously.

-

-

QC Checkpoint (Ellman’s Assay):

Phase III: Bioconjugation (Linker-Drug to Antibody)[2]

Objective: Conjugate the Mal-L-Dap(Boc)-Drug to the reduced mAb via Michael Addition.

Protocol

-

Reconstitution: Dissolve the purified Mal-L-Dap(Boc)-Drug (from Phase I) in anhydrous DMSO.

-

Concentration: 5–10 mM.[2]

-

-

Mixing: Slowly add the Drug-Linker solution to the reduced mAb solution while gently swirling.

-

Stoichiometry: Add 6–8 equivalents of Drug-Linker per mole of mAb (approx. 1.5–2.0 equivalents per free thiol).[2]

-

Solvent Tolerance: Ensure the final DMSO concentration in the reaction mixture does not exceed 10–15% (v/v) to prevent antibody precipitation.

-

-

Incubation: Incubate at 4°C for 1 hour or Room Temperature for 30 minutes.

-

Quenching: Add 20 equivalents (relative to excess linker) of N-Acetylcysteine or Cysteine to neutralize unreacted maleimides.[2] Incubate for 15 minutes.

Workflow Visualization

Figure 1: Convergent synthesis workflow for ADC production using Mal-L-Dap(Boc)-OPfp.

Phase IV: Purification & Characterization

Purification

Remove excess small molecules (quenched linker-drug) and organic solvent.[2]

-

Method A (Small Scale < 5 mg): Zeba™ Spin Desalting Columns (7K MWCO).[2]

-

Method B (Large Scale > 5 mg): Tangential Flow Filtration (TFF) or SEC (Superdex 200).[2]

-

Buffer Exchange: Exchange into formulation buffer (e.g., 20 mM Histidine, 6% Trehalose, pH 6.0).

Analytical QC Table

| Parameter | Method | Acceptance Criteria |

| Drug-Antibody Ratio (DAR) | HIC-HPLC or Native MS | Target ± 0.5 (e.g., 3.5 – 4.5) |

| Free Drug | RP-HPLC | < 1.0% |

| Aggregation (HMW) | SEC-HPLC | < 5.0% |

| Endotoxin | LAL Assay | < 1.0 EU/mg |

| Identity | Peptide Mapping MS | Confirmation of Linker-Drug mass |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Efficiency (Low DAR) | Hydrolysis of Maleimide | Ensure buffers are EDTA-containing and pH < 7.5. |

| Oxidation of Thiols | Re-reduce mAb or degas buffers thoroughly. | |

| Precipitation during Conjugation | High Hydrophobicity | Reduce drug loading (DAR) or add PEG to the linker (requires different reagent). |

| High Organic Solvent | Keep DMSO < 10%.[2] Add DMSO slowly while vortexing.[2] | |

| Linker-Drug Hydrolysis (Phase I) | Wet Solvents | Use fresh anhydrous DMF.[2][7] Pfp esters are moisture sensitive.[2][5] |

| Aggregation | Over-reduction | Reduce TCEP equivalents. Avoid reducing intrachain disulfides.[2] |

References

-

BroadPharm. Protocol for ADC Conjugation by DTT Reduction with Maleimide Drug Linker.[2] Retrieved from

-

BOC Sciences. Antibody Conjugation Protocols: A Complete Step-by-Step Guide. Retrieved from [2]

-

National Institutes of Health (NIH) - PubChem. Mal-L-Dap(Boc)-OPfp Compound Summary.[2] Retrieved from [2]

-

Tocris Bioscience. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Retrieved from [2]

-

Precise PEG. Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule. Retrieved from

Sources

Application Notes and Protocols: A Researcher's Guide to Incorporating Mal-L-Dap(Boc)-OPfp into Peptide Sequences

Introduction: The Strategic Advantage of Mal-L-Dap(Boc)-OPfp in Peptide Chemistry

In the landscape of advanced therapeutic and diagnostic development, the precise engineering of peptides is paramount. The ability to introduce specific functionalities for bioconjugation, such as linking to antibodies for targeted drug delivery, is a critical step in creating next-generation biomolecules. Mal-L-Dap(Boc)-OPfp, or (2,3,4,5,6-pentafluorophenyl) (2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, is a highly specialized chemical tool designed to streamline this process. It serves as a trifunctional building block, enabling the direct incorporation of a maleimide group at the N-terminus of a peptide during synthesis. This pre-functionalized approach offers significant advantages in yield, purity, and workflow efficiency compared to traditional post-synthetic modification strategies.[1]

This guide provides a comprehensive overview and detailed protocols for the effective incorporation of Mal-L-Dap(Boc)-OPfp into peptide sequences, catering to researchers, scientists, and professionals in drug development. We will delve into the underlying chemistry, provide step-by-step methodologies for both solid-phase and solution-phase synthesis, and discuss the subsequent bioconjugation to thiol-containing molecules.

Understanding the Molecular Architecture and Reactivity

Mal-L-Dap(Boc)-OPfp is engineered with three key functional components, each playing a distinct and crucial role in the synthesis and conjugation workflow.[1]

-

The Maleimide (Mal) Group: The α-amino group of the L-diaminopropionic acid (Dap) backbone is derivatized as a maleimide. This moiety is a highly efficient Michael acceptor, specifically reacting with thiol (sulfhydryl) groups from cysteine residues under physiological conditions to form a stable thioether bond.[2][3] This maleimide "warhead" is the key to the subsequent bioconjugation.[1]

-

The Boc-Protected Amine (Boc): The side-chain β-amine of the Dap residue is protected with a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group prevents unwanted side reactions at the β-amine during peptide synthesis.[4][5] Its removal can be achieved during the final cleavage and deprotection step.

-

The Pentafluorophenyl (Pfp) Ester (OPfp): The carboxyl group is activated as a pentafluorophenyl ester. Pfp esters are highly reactive acylating agents due to the strong electron-withdrawing nature of the pentafluorophenyl group.[6] This high reactivity ensures a rapid and efficient coupling to the free N-terminal amine of a growing peptide chain, often without the need for additional coupling reagents.[7][8] Pfp esters also exhibit greater stability towards hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, making them robust reagents in synthesis.[1]

The inherent structure of Mal-L-Dap(Boc)-OPfp dictates its use as an N-terminal capping agent. Since the α-amino group is part of the maleimide ring, no further amino acids can be added after its incorporation, effectively terminating the peptide chain elongation.[1]

Part 1: Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of Mal-L-Dap(Boc)-OPfp is most commonly performed at the final step of a standard Fmoc-based solid-phase peptide synthesis workflow.

Workflow Overview: SPPS Incorporation

Caption: SPPS workflow for N-terminal maleimide functionalization.

Detailed Step-by-Step Protocol

This protocol assumes the synthesis is performed on a 0.1 mmol scale. Adjust volumes accordingly for different scales.

1. Materials and Reagents:

-

Peptide-resin with a free N-terminal amine (post-Fmoc deprotection)

-

Mal-L-Dap(Boc)-OPfp

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), synthesis grade

-

Piperidine

-

Kaiser Test Kit reagents

-

Cleavage Cocktail (e.g., Reagent K: TFA/H₂O/Phenol/Thioanisole/TIPS 82.5:5:5:5:2.5)[9]

-

Cold diethyl ether

2. N-terminal Fmoc Deprotection:

-

Swell the fully assembled peptide-resin in DMF for 30 minutes.

-

Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution and repeat the treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

3. Coupling of Mal-L-Dap(Boc)-OPfp:

-

Rationale: The pre-activated Pfp ester reacts directly with the free N-terminal amine of the peptide-resin. Using a slight excess of the reagent ensures the reaction goes to completion.

-

Dissolve 3-5 equivalents of Mal-L-Dap(Boc)-OPfp (relative to the resin loading) in DMF. For a 0.1 mmol synthesis, this would be 135-225 mg.

-

Add the solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[6]

-

Self-Validation: Monitor the reaction's completion using the Kaiser test.[10]

4. Kaiser Test for Reaction Monitoring:

-

Principle: The Kaiser test is a highly sensitive colorimetric assay for detecting primary amines.[10] A positive result (intense blue color) indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction. A negative result (yellow/colorless) indicates successful coupling.[3]

-

-

Withdraw a small sample of resin beads (1-2 mg) and wash them thoroughly with ethanol.

-

Place the beads in a small glass test tube.

-

Add 2-3 drops of each Kaiser test reagent (Phenol in ethanol, KCN in pyridine, Ninhydrin in ethanol).

-

Heat the tube at 100-120°C for 5 minutes.

-

Observe the color. If the beads and solution are yellow, the coupling is complete. If blue, extend the coupling time for another hour and re-test. If the reaction remains incomplete, a double coupling (repeating the coupling step with fresh reagent) may be necessary.

-

5. Washing:

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin extensively with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted Mal-L-Dap(Boc)-OPfp and the pentafluorophenol byproduct.

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

6. Cleavage and Deprotection:

-

Rationale: A strong acid cocktail is used to cleave the peptide from the resin and simultaneously remove the Boc protecting group from the Dap side chain and other acid-labile side-chain protecting groups. Scavengers are included to trap reactive carbocations generated during this process.[12]

-

Place the dry peptide-resin in a suitable reaction vessel.

-

Add the cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin).[9]

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge or filter to collect the precipitated peptide. Wash with cold ether and dry under vacuum.

-

The resulting white powder is the crude Maleimide-functionalized peptide, ready for purification by HPLC.

| Parameter | Recommendation | Rationale |

| Equivalents of Mal-L-Dap(Boc)-OPfp | 3-5 eq. | Ensures complete coupling to the N-terminus. |

| Solvent | DMF | Excellent solvating properties for both peptide and reagent. |

| Reaction Time | 1-2 hours | Pfp esters are highly reactive, leading to rapid coupling.[6] |

| Monitoring | Kaiser Test | Provides a reliable qualitative assessment of reaction completion.[10] |

| Cleavage Cocktail | TFA-based with scavengers | Efficiently cleaves from most resins and removes Boc/tBu-based protecting groups. |

Part 2: Solution-Phase Synthesis Protocol

While less common for longer peptides, solution-phase synthesis can be advantageous for shorter sequences or fragments. The principle remains the same: reacting the highly activated Pfp ester with a free amine.

Workflow Overview: Solution-Phase Incorporation

Caption: Solution-phase workflow for N-terminal maleimide functionalization.

Detailed Step-by-Step Protocol

1. Materials and Reagents:

-

Peptide with a free N-terminal amine and protected C-terminus/side chains

-

Mal-L-Dap(Boc)-OPfp

-

Anhydrous DMF or DCM

-

A non-nucleophilic base, such as Diisopropylethylamine (DIPEA)

-

Solvents for workup and extraction (e.g., ethyl acetate, water, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

2. Reaction Setup:

-

Dissolve the N-terminally deprotected peptide (1 equivalent) in anhydrous DMF or DCM.

-

Add a non-nucleophilic base such as DIPEA (1.1-1.5 equivalents) to neutralize any salt (e.g., TFA salt from a previous deprotection step) and to facilitate the reaction.

-

In a separate flask, dissolve Mal-L-Dap(Boc)-OPfp (1.1-1.2 equivalents) in the same anhydrous solvent.

3. Coupling Reaction:

-

Slowly add the solution of Mal-L-Dap(Boc)-OPfp to the stirred peptide solution at room temperature.

-

Allow the reaction to proceed for 2-4 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting peptide is consumed.

4. Workup and Purification:

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a mild acidic solution (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine to remove the base, unreacted starting material, and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can then be purified by flash column chromatography or preparative HPLC.

-

Subsequent deprotection of the C-terminus and side chains would follow standard solution-phase protocols.

Part 3: Bioconjugation via Maleimide-Thiol Reaction

The final step is the conjugation of the maleimide-functionalized peptide to a biomolecule containing a free thiol group, such as a cysteine residue on another peptide or a protein.

Mechanism: Maleimide-Thiol Michael Addition

Caption: The reaction of a maleimide with a thiol to form a stable conjugate.

Detailed Step-by-Step Protocol

1. Materials and Reagents:

-

Purified maleimide-functionalized peptide

-

Thiol-containing biomolecule (e.g., protein, peptide)

-

Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer, pH 6.5-7.5)

-

Optional: A reducing agent like TCEP (tris(2-carboxyethyl)phosphine)

-

Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

-

Purification system (e.g., size exclusion chromatography, dialysis)

2. Preparation of Reactants:

-

Thiol-containing Molecule: Dissolve the thiol-containing biomolecule in the degassed conjugation buffer. If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. TCEP is advantageous as it does not need to be removed prior to conjugation. Avoid DTT, as its thiol groups will compete in the reaction.

-

Maleimide-Peptide: Dissolve the purified maleimide-functionalized peptide in the conjugation buffer. If solubility is an issue, a small amount of a co-solvent like DMSO or DMF can be used.

3. Conjugation Reaction:

-